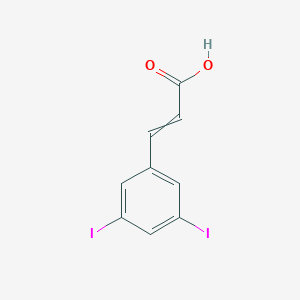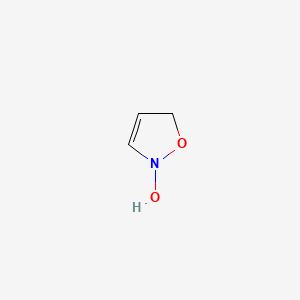
1,2-Oxazol-2(5H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Oxazol-2(5H)-ol is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively . This compound is part of the oxazole family, which has gained significant attention due to its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxazol-2(5H)-ol typically involves cyclization reactions. One common method is the cycloaddition of alkyl trifluorodiazoethane with nitrosoarenes and alkynes under mild conditions with CuI as a catalyst in the presence of diisopropylamine . This reaction can yield trifluoromethylated isoxazolines in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the cycloaddition reaction mentioned above suggests its potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Oxazol-2(5H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield reduced oxazole derivatives.
Substitution: Substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which have significant biological and medicinal applications .
Scientific Research Applications
1,2-Oxazol-2(5H)-ol has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of new chemical entities.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Oxazol-2(5H)-ol involves its interaction with various molecular targets and pathways. For example, oxazole derivatives can inhibit enzymes like tyrosine kinases and cyclooxygenases, leading to their therapeutic effects . The compound’s structure allows it to interact with specific biological targets, modulating their activity and resulting in desired biological responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: Another oxazole derivative with similar biological activities.
Isoxazole: A related compound with a different arrangement of the oxygen and nitrogen atoms in the ring.
Oxazoline: A reduced form of oxazole with a saturated ring.
Uniqueness
1,2-Oxazol-2(5H)-ol is unique due to its specific ring structure and the position of the oxygen and nitrogen atoms, which confer distinct chemical and biological properties . Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
820221-56-5 |
|---|---|
Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
2-hydroxy-5H-1,2-oxazole |
InChI |
InChI=1S/C3H5NO2/c5-4-2-1-3-6-4/h1-2,5H,3H2 |
InChI Key |
AAQRQCOJGSBPEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Difluoro-4-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12519617.png)
![2-Chloro-3-(chloromethyl)benzo[H]quinoline](/img/structure/B12519621.png)
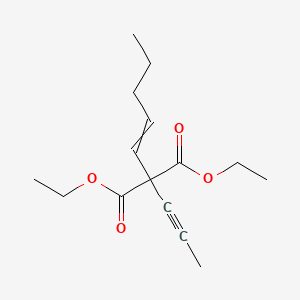
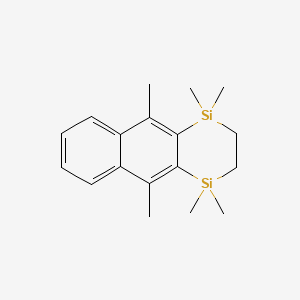
![5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12519651.png)

![3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid](/img/structure/B12519658.png)
![(2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12519660.png)
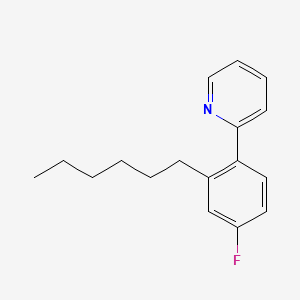
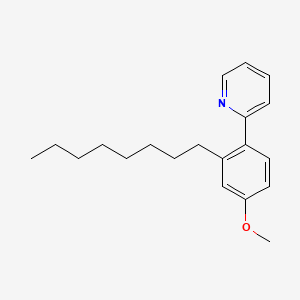
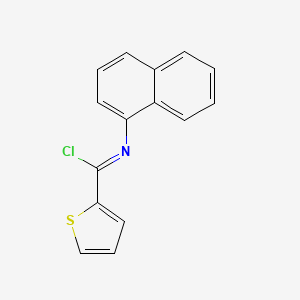

![4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519683.png)
